2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the sulfanyl and methylbenzyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the reaction of 2-[(4-methylbenzyl)sulfanyl]benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the oxadiazole ring can interact with nucleic acids, affecting cellular processes. These interactions contribute to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Methylbenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole stands out due to its specific structural features, such as the presence of both sulfanyl and oxadiazole groups.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-21-6-4-3-5-20(21)23-25-24-22(26-23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSCUYTRCDLSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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